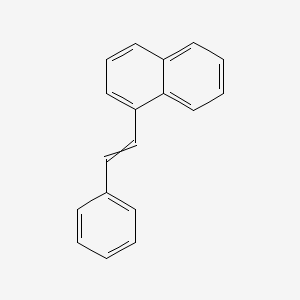
1-(2-Phenylethenyl)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Styrylnaphthalene is an organic compound with the chemical formula C18H14. It is structurally composed of a styryl group attached to a naphthalene ring. This compound is known for its light-sensitive properties and is used in various chemical and industrial applications .
Preparation Methods
1-Styrylnaphthalene can be synthesized through the condensation reaction of styrene and naphthalene in the presence of an acidic catalyst. The specific steps include adding styrene and naphthalene to a reaction vessel and introducing an acidic catalyst to facilitate the reaction . Industrial production methods may vary, but the fundamental principles of condensation reactions remain consistent.
Chemical Reactions Analysis
1-Styrylnaphthalene undergoes several types of chemical reactions, including:
Photoisomerization: This compound can undergo trans-cis photoisomerization, where the trans form converts to the cis form under light exposure.
Photocyclization: It can also undergo photocyclization, leading to the formation of cyclic products.
Oxidation: 1-Styrylnaphthalene can react with active oxygen species, such as silver ions, in kinetic studies.
Common reagents and conditions used in these reactions include light sources for photoisomerization and photocyclization, and oxidizing agents for oxidation reactions. The major products formed from these reactions include cis-1-styrylnaphthalene and various cyclic compounds.
Scientific Research Applications
1-Styrylnaphthalene has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-styrylnaphthalene involves its behavior in the excited state. The compound exhibits bi-exponential decay of the transient spectrum, with two components assigned to the two lowest excited singlet states of mixed ethylenic and naphthalenic character . These states are involved in charge-transfer reactions, influencing the compound’s reactivity and fluorescence properties.
Comparison with Similar Compounds
1-Styrylnaphthalene can be compared with other similar compounds, such as:
Trans-Stilbenes: These compounds exhibit normal fluorescence behavior in fluid solutions but show anomalies at high viscosities.
1,2-Diarylethylenes: These compounds, including aza-derivatives, have similar photoisomerization and fluorescence properties.
The uniqueness of 1-styrylnaphthalene lies in its combination of light-sensitive properties, reactivity with active oxygen species, and its applications in various fields.
Properties
IUPAC Name |
1-(2-phenylethenyl)naphthalene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14/c1-2-7-15(8-3-1)13-14-17-11-6-10-16-9-4-5-12-18(16)17/h1-14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAVDMWIHZMXKFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.3 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














